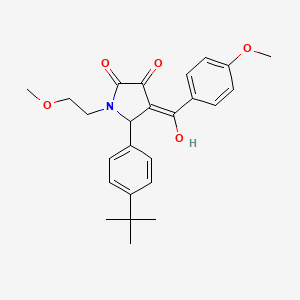
N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea, also known as DMPU, is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in polar solvents such as water and ethanol. DMPU has been extensively studied for its unique chemical and biological properties, which make it a valuable tool in various research fields.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to act as a hydrogen bond acceptor due to its urea functional group. This property makes it an excellent solvent for polar molecules and a useful catalyst for certain chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not appear to have any significant biochemical or physiological effects on living organisms. However, more research is needed to fully understand the long-term effects of this compound exposure on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its high solubility in polar solvents, which makes it an excellent solvent for polar molecules and a useful catalyst for certain chemical reactions. Additionally, this compound has a low toxicity profile, which makes it a safer alternative to other solvents and catalysts.
However, this compound also has some limitations. It is relatively expensive compared to other solvents and catalysts, which can make it less accessible for researchers with limited budgets. Additionally, this compound is not compatible with certain types of reactions, such as those that require non-polar solvents.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of new synthetic methods using this compound as a solvent or catalyst. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as drug discovery and material science. Finally, more research is needed to assess the long-term effects of this compound exposure on human health and the environment.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea can be synthesized by reacting 3,4-dimethoxyaniline with 4-methoxyphenyl isocyanate in the presence of a base such as sodium hydride. The reaction yields this compound as the main product with a high degree of purity. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea has a wide range of applications in scientific research. It is commonly used as a polar aprotic solvent in organic chemistry reactions, particularly in the synthesis of peptides and other organic compounds. This compound is also used as a catalyst in various chemical reactions, such as the formation of amides and esters.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-7-4-11(5-8-13)17-16(19)18-12-6-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFLHSCKMFPTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-1-(4-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}phenyl)methanamine](/img/structure/B5352963.png)
![3-benzyl-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5352966.png)
![N-[4-(acetylamino)phenyl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B5352974.png)


![2-{2-[2-(benzyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5353008.png)
![6-[2-(3-pyrrolidinyl)benzoyl]-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5353015.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-methylpropanamide](/img/structure/B5353028.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,6-dihydroxybenzamide](/img/structure/B5353032.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353047.png)


![1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5353062.png)
![1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5353063.png)
